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Spinetoram, a second-generation spinosyn insecticide, is comprised of two primary neurotoxic
components: Spinetoram J (XDE-175-J) and Spinetoram L (XDE-175-L).[1][2] While these two
molecules are the active ingredients in commercial spinetoram formulations, a review of
publicly available toxicological literature reveals a scarcity of studies on the individual
components. The overwhelming majority of research and regulatory assessments have been
conducted on the technical grade spinetoram, which is a mixture of Spinetoram J and L,
typically in a ratio ranging from 3:1 to 9:1.[1][2][3]

Regulatory bodies and scientific evaluations have concluded that the toxicological profiles of
different ratios of Spinetoram J and L are "essentially the same".[1][2] This suggests a very
similar level of toxicity for each component. Therefore, for the purpose of human health risk
assessment, Spinetoram J and Spinetoram L are generally considered to be toxicologically
identical.[4] This guide synthesizes the available toxicological data for the spinetoram mixture
and outlines the experimental protocols relevant to its assessment.

Quantitative Toxicity Data

The following tables summarize the key toxicological endpoints for spinetoram, the mixture of
Spinetoram J and L.

Table 1: Acute Toxicity of Spinetoram
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Test Type Species Route Endpoint Value Reference
Acute Oral >5000 mg/kg
o Rat Oral LD50 [1][5]
Toxicity bw
Acute Dermal >5000 mg/kg
o Rat Dermal LD50 [1][5]

Toxicity bw
Acute

_ _ LC50 (4-
Inhalation Rat Inhalation hour) >5.44 mg/L [1]

our
Toxicity
Table 2: Genotoxicity of Spinetoram

Assay System Result Reference
Ames Test In vitro Negative [1][5]
Chromosomal ) )

) In vitro Negative [1]
Aberration
Unscheduled DNA _ _

) In vitro Negative [1]
Synthesis
Mouse Micronucleus ] ]

In vivo Negative [1]

Test

Table 3: Chronic Toxicity and Carcinogenicity of Spinetoram
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Study Type Species

NOAEL

Key Findings Reference

90-Day Feeding
Study

Rat

10 mg/kg bw/day

Effects on
thyroid, lymphoid
tissues, kidneys,
[1][6]
spleen, and
blood system at

higher doses.

90-Day Feeding

Do
Study J

5.0 mg/kg
bw/day

Vacuolation of
numerous

tissues,

extramedullary [1]
splenic
haematopoiesis

at higher doses.

Carcinogenicity
Study

Rat & Mouse

No evidence of
treatment-related  [1]

tumorigenicity.

Table 4: Developmental and Reproductive Toxicity of Spinetoram
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Study Type  Species

NOAEL
(Developme

NOAEL

(Maternal)
ntal)

Key
L Reference
Findings

Development
o Rat
al Toxicity

300 mg/kg 100 mg/kg
bw/day bw/day

Reduced
maternal
body weight
and feed
. [1][5]
consumption
at high
doses. No

teratogenicity.

Development )
o Rabbit
al Toxicity

60 mg/kg 10 mg/kg
bw/day bw/day

Decreased

maternal feed
consumption,

fecal output,

and body-

weight gain at ]
high doses.

No

development

al toxicity.

Two-
Generation Rat

Reproduction

Cytoplasmic
vacuolation of
thyroid
follicular

L [1]
epithelial
cells in adults
at the highest

dose.

Mechanism of Action

Spinetoram's insecticidal activity stems from its disruption of the central nervous system of

insects. It acts as a modulator of nicotinic acetylcholine receptors (NnAChRs) and has a

secondary effect on gamma-aminobutyric acid (GABA) receptors.[2][7][8][9]
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Nicotinic Acetylcholine Receptor (hnAChR) Pathway

Spinetoram allosterically activates nAChRs, leading to prolonged and uncontrolled opening of
the ion channel. This results in a continuous influx of sodium and calcium ions into the
postsynaptic neuron, causing hyperexcitation, involuntary muscle contractions, tremors, and
ultimately, paralysis and death of the insect.
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Caption: Hypothesized signaling pathway of Spinetoram at the nicotinic acetylcholine receptor.

Gamma-Aminobutyric Acid (GABA) Receptor Pathway

Spinetoram can also interact with GABA receptors, which are ligand-gated chloride ion
channels. By antagonizing the action of GABA, spinetoram can inhibit the influx of chloride
ions, which normally has a hyperpolarizing (inhibitory) effect on the neuron. This further
contributes to the hyperexcitation of the insect's nervous system.
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Caption: Hypothesized antagonistic action of Spinetoram at the GABA receptor.

Experimental Protocols

The toxicological evaluation of spinetoram and its components adheres to internationally
recognized guidelines, primarily those established by the Organisation for Economic Co-
operation and Development (OECD). These protocols ensure the standardization and
reproducibility of toxicity testing.

Acute Oral Toxicity (LD50) - OECD Test Guideline 425

This study determines the median lethal dose (LD50) of a substance after a single oral
administration.

Click to download full resolution via product page

Caption: Workflow for the Up-and-Down Procedure in OECD TG 425 for acute oral toxicity.
Methodology:
o Test Animals: Typically, a small number of female rats are used.

e Dosing: A single animal is dosed at a starting level. The outcome (survival or death)
determines the dose for the next animal. If the animal survives, the dose is increased:; if it
dies, the dose is decreased.
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» Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14
days.

o Endpoint: The test continues until specific stopping criteria are met, and the LD50 is
calculated using a maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test) - OECD
Test Guideline 471

This in vitro assay assesses the mutagenic potential of a substance by its ability to induce
reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

Test System: Strains of bacteria that are auxotrophic for a specific amino acid (e.g., histidine
for S. typhimurium) are used.

o Exposure: The bacterial strains are exposed to the test substance, both with and without an
exogenous metabolic activation system (S9 mix from rat liver).

 Incubation: The treated bacteria are plated on a minimal medium lacking the specific amino
acid.

o Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the
number of revertant colonies (colonies that have regained the ability to synthesize the amino
acid) compared to the control.

In Vivo Mammalian Erythrocyte Micronucleus Test -
OECD Test Guideline 474

This in vivo test evaluates the genotoxic potential of a substance by detecting damage to the
chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of rodents.

Methodology:

o Test Animals: Typically, mice or rats are used.
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e Dosing: Animals are exposed to the test substance, usually via oral gavage or intraperitoneal
injection, at three dose levels.

o Sample Collection: At appropriate intervals after dosing, bone marrow is extracted, and
smears are prepared on microscope slides.

e Analysis: The slides are stained, and the frequency of micronucleated polychromatic
erythrocytes (immature red blood cells) is determined by microscopic analysis.

» Endpoint: A significant, dose-related increase in the frequency of micronucleated cells in the
treated groups compared to the control group indicates a positive result for genotoxicity.

Conclusion

The available scientific evidence strongly indicates that Spinetoram J and Spinetoram L
possess very similar toxicological profiles. While a direct quantitative comparison of the
individual components is not readily available in the public domain, extensive testing on the
spinetoram mixture has demonstrated low acute toxicity, a lack of genotoxic or carcinogenic
potential, and no evidence of teratogenicity. The primary mechanism of action is the disruption
of insect nicotinic acetylcholine and GABA receptors, leading to neurotoxicity in target pests.
The experimental protocols for assessing the safety of spinetoram and its components are well-
established and follow international guidelines, ensuring a robust evaluation of their potential
hazards. For future research, studies focusing on the individual toxicokinetics and subtle
mechanistic differences between Spinetoram J and L could provide a more nuanced
understanding of their biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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